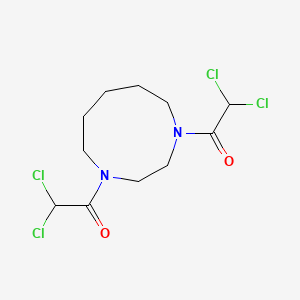
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- is a chemical compound with the molecular formula C10H16Cl2N2O2 It is a derivative of diazonine, characterized by the presence of two dichloroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- typically involves the reaction of diazonine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- involves large-scale reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent product quality and high yield. The purification process may involve multiple steps, including distillation and crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazonine derivatives.
Scientific Research Applications
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- involves its interaction with specific molecular targets. The dichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazocine: A related compound with a similar diazonine structure but lacking the dichloroacetyl groups.
1,4-Dihydro-1,4-diazocine: Contains additional hydrogen atoms and different substituents.
Uniqueness
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- is unique due to the presence of dichloroacetyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
136961-48-3 |
|---|---|
Molecular Formula |
C11H16Cl4N2O2 |
Molecular Weight |
350.1 g/mol |
IUPAC Name |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)-1,4-diazonan-1-yl]ethanone |
InChI |
InChI=1S/C11H16Cl4N2O2/c12-8(13)10(18)16-4-2-1-3-5-17(7-6-16)11(19)9(14)15/h8-9H,1-7H2 |
InChI Key |
JSIYBLKMGFJKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CCN(CC1)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















